molecular formula C11H28ClN5O B3433675 Alseroxylon CAS No. 90366-83-9

Alseroxylon

Cat. No.: B3433675
CAS No.: 90366-83-9
M. Wt: 281.83 g/mol
InChI Key: GMRWGQCZJGVHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alseroxylon is a purified fat-soluble extract derived from the root of Rauvolfia serpentina, a plant known for its medicinal properties. This compound contains reserpine and other nonadrenolytic amorphous alkaloids. This compound has been investigated for its potential in treating hypertension, angina pectoris, and as a sedative in psychoses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alseroxylon is primarily extracted from the root of Rauvolfia serpentina. The extraction process involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction and purification processes. The roots are processed in bulk, and advanced chromatographic techniques are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Alseroxylon undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Mechanism of Action

Alseroxylon exerts its effects primarily by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating blood pressure and mood. This inhibition leads to an increase in the levels of norepinephrine in the synaptic cleft, resulting in prolonged neurotransmitter activity. The compound also affects the storage of catecholamines and serotonin in nerve endings, leading to their depletion .

Properties

Key on ui mechanism of action

Colestipol is a lipid-lowering polymer that binds with bile acids in the intestine forming a complex that is excreted in the feces. This non-systemic action results in a continuous, partial removal of bile acids from the enterohepatic circulation preventing their reabsorption. This increased fecal loss of bile acids due to colestipol hydrochloride administration leads to increased oxidation of cholesterol to bile acids. This results in an increase in the number of hepatic low-density lipoprotein (LDL) receptors, and consequently an increased uptake of LDL and a decrease in serum/plasma beta lipoprotein or total and LDL cholesterol levels. Although hydrochloride produces an increase in the hepatic synthesis of cholesterol in man, serum cholesterol levels fall.

CAS No.

90366-83-9

Molecular Formula

C11H28ClN5O

Molecular Weight

281.83 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane

InChI

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2

InChI Key

GMRWGQCZJGVHKL-UHFFFAOYSA-N

SMILES

C1C(O1)CCl.C(CNCCNCCNCCN)N

Canonical SMILES

C1C(O1)CCl.C(CNCCNCCNCCN)N

Related CAS

26658-42-4

solubility

Insoluble

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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